N-[(4-chlorophenyl)methyl]nonanamide
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Overview
Description
NONANAMIDE, N-(p-CHLOROBENZYL)- is a chemical compound with the molecular formula C16H24ClNO and a molecular weight of 281.82 g/mol. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NONANAMIDE, N-(p-CHLOROBENZYL)- typically involves the reaction of nonanoic acid with p-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of NONANAMIDE, N-(p-CHLOROBENZYL)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
NONANAMIDE, N-(p-CHLOROBENZYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
NONANAMIDE, N-(p-CHLOROBENZYL)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and inflammation.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of NONANAMIDE, N-(p-CHLOROBENZYL)- involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
NONANAMIDE, N-(p-CHLOROBENZYL)- can be compared with other similar compounds such as:
Nonivamide: An amide of pelargonic acid and vanillylamine, known for its use as a topical analgesic and flavoring ingredient.
Capsaicin: A capsaicinoid found in chili peppers, known for its pain-relieving properties.
N-Vanillylnonamide: Similar in structure to nonivamide, with applications in pain management and anti-inflammatory treatments.
The uniqueness of NONANAMIDE, N-(p-CHLOROBENZYL)- lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various applications.
Properties
CAS No. |
101832-14-8 |
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Molecular Formula |
C16H24ClNO |
Molecular Weight |
281.82 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]nonanamide |
InChI |
InChI=1S/C16H24ClNO/c1-2-3-4-5-6-7-8-16(19)18-13-14-9-11-15(17)12-10-14/h9-12H,2-8,13H2,1H3,(H,18,19) |
InChI Key |
QMAOGFLUSMZBCK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl |
101832-14-8 | |
Synonyms |
N-(4-CHLOROBENZYL)NONANAMIDE |
Origin of Product |
United States |
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